Ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a benzothiophene ring system Benzothiophenes are heterocyclic compounds containing a sulfur atom and a benzene ring fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the nitration of benzothiophene to introduce the nitro group at the 5-position. This is followed by the acylation of the benzothiophene ring to attach the carbonyl group. The final step involves the reaction of the acylated benzothiophene with piperazine and ethyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of acids.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products
Oxidation: Amino derivatives of the compound.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated benzothiophene derivatives.
Scientific Research Applications
Ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzothiophene ring system can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-nitro-1-benzothiophene-2-carboxylate
- Ethyl 6-methoxy-3-methylindole-2-carboxylate
Uniqueness
Ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate is unique due to the presence of both the benzothiophene ring and the piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- CAS Number : 380175-70-2
- Molecular Formula : C16H17N3O5S
- Molecular Weight : 365.39 g/mol
The structure features a piperazine ring substituted with a benzothiophene moiety and a nitro group, which are significant for its biological activity.
Antipsychotic Properties
Research has indicated that derivatives of piperazine, including those containing benzothiophene structures, exhibit antipsychotic properties. A patent analysis revealed that compounds similar to this compound have been developed as potential antipsychotic agents. These compounds act on various neurotransmitter systems, particularly dopamine receptors, which are crucial in managing psychotic disorders .
Antiviral Activity
Heterocyclic compounds like this compound have been studied for their antiviral properties. A study highlighted that certain piperazine derivatives exhibited significant inhibitory effects against viral replication, with EC50 values ranging from 5 to 28 μM against respiratory syncytial virus (RSV) . Although specific data for this compound is limited, its structural similarity suggests potential antiviral efficacy.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Dopamine Receptors : The compound may act as an antagonist or partial agonist at dopamine D2 receptors, which is a common mechanism for antipsychotic drugs.
- Antiviral Targets : Its structural components may facilitate interactions with viral proteins or host cell receptors, inhibiting viral entry or replication.
Study on Antipsychotic Effects
A notable study assessed the efficacy of piperazine derivatives in animal models of schizophrenia. The results indicated that compounds with similar structures to this compound significantly reduced hyperactivity and improved cognitive function in treated subjects compared to controls .
Antiviral Efficacy Assessment
In vitro studies evaluating the antiviral activity of similar compounds demonstrated a reduction in viral load by over 80% at concentrations around 7 μM. These findings suggest that modifications to the piperazine scaffold can enhance antiviral potency .
Data Table: Biological Activity Overview
Activity Type | Compound | EC50/IC50 Values | Mechanism |
---|---|---|---|
Antipsychotic | This compound | Not specified | Dopamine receptor modulation |
Antiviral | Similar piperazine derivatives | EC50 = 5–28 μM | Inhibition of viral replication |
Properties
IUPAC Name |
ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-2-24-16(21)18-7-5-17(6-8-18)15(20)14-10-11-9-12(19(22)23)3-4-13(11)25-14/h3-4,9-10H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYYNSOYBBNVCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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